![molecular formula C16H25N B13719410 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that belongs to the class of amines This compound features a cyclobutyl ring substituted with a 2-methylphenyl group and a butylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Substitution with 2-Methylphenyl Group: The cyclobutyl ring is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylamine Chain: The final step involves the nucleophilic substitution of the cyclobutyl ring with a butylamine chain. This can be achieved through a nucleophilic substitution reaction using butylamine and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
科学的研究の応用
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Protein Interaction: Binding to proteins and altering their conformation or function.
類似化合物との比較
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be compared with similar compounds such as:
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-methylamine: Similar structure but with a methylamine chain instead of a butylamine chain.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC名 |
3-methyl-1-[1-(2-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-6-10-16)14-8-5-4-7-13(14)3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
InChIキー |
XJOMWXHKZGAVPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(CCC2)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
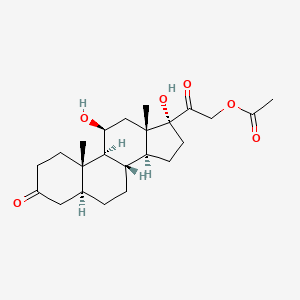

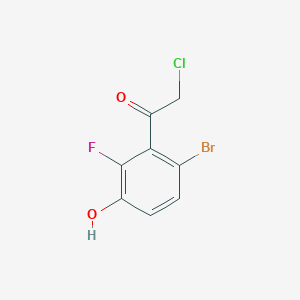
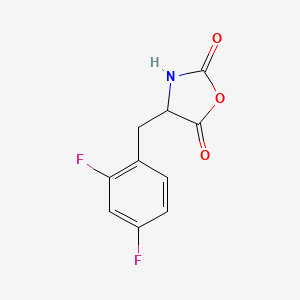

![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)


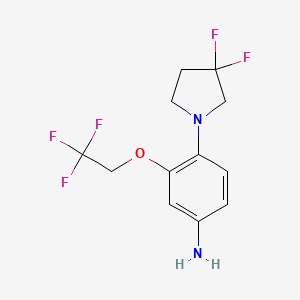
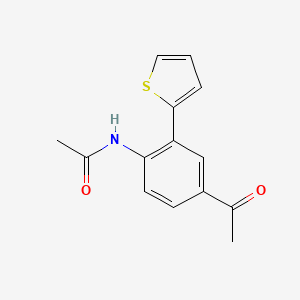
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
